molecular formula C14H12BrNO5 B8681673 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

Cat. No. B8681673
M. Wt: 354.15 g/mol
InChI Key: CVGAXJBISJCYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid is a useful research compound. Its molecular formula is C14H12BrNO5 and its molecular weight is 354.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

Molecular Formula

C14H12BrNO5

Molecular Weight

354.15 g/mol

IUPAC Name

8-bromo-2-morpholin-4-yl-4-oxochromene-6-carboxylic acid

InChI

InChI=1S/C14H12BrNO5/c15-10-6-8(14(18)19)5-9-11(17)7-12(21-13(9)10)16-1-3-20-4-2-16/h5-7H,1-4H2,(H,18,19)

InChI Key

CVGAXJBISJCYIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaOH 2N (40.7 mL, 81.48 mmol) was added to methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (10 g, 27.2 mmol) in a mixture of methanol (225 mL) and DCM (75 mL). The slurry was stirred at room temperature for 16 h. The solvents were evaporated, water (150 mL) was added to the slurry, the solution was cooled down to 0° C. and HCl 6N (15 mL, 89.6 mmol) solution was added dropwise to the reaction mixture until pH ˜3.4. The formed solid was collected by filtration, washed with water (3×50 mL), then toluene (3×50 mL) followed by Diethyl ether (3×50 mL), dried at 55° C. under vacuum over P2O5 to afford 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (9.47 g, 98%) as a beige solid. The crude product was used without further purification.
Name
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydroxide (32.6 mL, 65.19 mmol) was added to a stirred suspension of methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (8 g, 21.73 mmol) dissolved in MeOH (42 mL) and THF (21 mL) at 0° C. The resulting suspension was stirred at room temperature for 1 h. MeOH (60 mL), THF (10 mL) and water (10 mL) were then added to help stirring. Upon completion, the reaction was cooled to 0° C. and HCl 2N was added to the suspension until pH 2. The solid was collected by filtration, washed with water, AcOEt, diethyl ether and dried with P205 under vacuum at 50° C. to give 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (7.0 g, 91%). Mass Spectrum: m/z [M+H]+=354.
Quantity
32.6 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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